molecular formula C7H8BrNOS B12080907 4-Bromo-2-(cyclobutoxy)thiazole

4-Bromo-2-(cyclobutoxy)thiazole

Cat. No.: B12080907
M. Wt: 234.12 g/mol
InChI Key: QGCOAHFQSWOTRP-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutoxy)thiazole is an organic compound with the molecular formula C7H8BrNOS. It is a thiazole derivative, characterized by a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the thiazole ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclobutoxy)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Cyclobutoxy Group Introduction: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutoxy)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted thiazoles.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole, while oxidation might produce a sulfoxide or sulfone derivative.

Scientific Research Applications

4-Bromo-2-(cyclobutoxy)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutoxy)thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclobutoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(thiomethyl)thiazole: Similar structure but with a thiomethyl group instead of a cyclobutoxy group.

    2-Bromo-4-thiazolecarboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.

    4-Bromo-2-formylthiazole: Features a formyl group, which can participate in different types of chemical reactions.

Uniqueness

4-Bromo-2-(cyclobutoxy)thiazole is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxy-1,3-thiazole

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-5-2-1-3-5/h4-5H,1-3H2

InChI Key

QGCOAHFQSWOTRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC(=CS2)Br

Origin of Product

United States

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